molecular formula C18H19FN2O5S B7571491 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

カタログ番号 B7571491
分子量: 394.4 g/mol
InChIキー: UIIURLOOJWRBAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as FMMSB, is a sulfonamide-based compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMSB has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs.

作用機序

The mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. By inhibiting this enzyme, 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid can disrupt the acid-base balance in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. It can also lead to a decrease in the production of gastric acid, which can be beneficial in the treatment of acid-related disorders such as peptic ulcers.

実験室実験の利点と制限

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of carbonic anhydrase and exhibits good selectivity for this enzyme. However, it also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.

将来の方向性

There are several potential future directions for research on 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma and osteoporosis. Another area of interest is the investigation of the mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and its effects on other physiological processes. Finally, there is also potential for the development of new synthetic methods for the production of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and related compounds.

合成法

The synthesis of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 3-fluoro-4-methyl-5-nitrobenzoic acid with 4-(2-methylpropanoylamino)aniline in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to form the final compound.

科学的研究の応用

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in a range of physiological processes, including acid-base balance, respiration, and bone resorption. This makes 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid a potential candidate for the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

特性

IUPAC Name

3-fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-10(2)17(22)20-13-4-6-14(7-5-13)21-27(25,26)16-9-12(18(23)24)8-15(19)11(16)3/h4-10,21H,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIURLOOJWRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。